OSI-027

Übersicht

Beschreibung

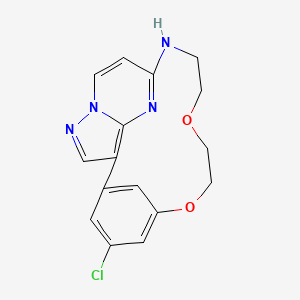

OSI-027 is a potent and selective inhibitor of the mammalian target of rapamycin complexes 1 and 2 The mammalian target of rapamycin is a serine/threonine protein kinase that plays a crucial role in regulating cell growth, metabolism, proliferation, and survivalThis compound has shown significant potential in preclinical studies as an anticancer agent due to its ability to inhibit both complexes .

Wissenschaftliche Forschungsanwendungen

Chemie: OSI-027 dient als wertvolles Werkzeug zur Untersuchung des mTOR-Signalwegs und seiner Rolle in zellulären Prozessen.

Biologie: this compound wird verwendet, um die Auswirkungen der mTOR-Hemmung auf Zellwachstum, Metabolismus und Überleben zu untersuchen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Kinaseaktivität sowohl von mTOR-Komplex 1 als auch von mTOR-Komplex 2 hemmt. Diese Hemmung führt zur Unterdrückung von nachgeschalteten Signalwegen, die an der Proteinsynthese, dem Zellwachstum und dem Überleben beteiligt sind. Insbesondere hemmt this compound die Phosphorylierung von Schlüsselsubstraten wie der ribosomalen Protein-S6-Kinase 1 und dem eukaryotischen Translationsinitiationsfaktor 4E-Bindungsprotein 1, die für die Proteintranslation und Zellproliferation entscheidend sind .

Wirkmechanismus

Target of Action

OSI-027, also known as ASP7486, is a selective and potent dual inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTORC2 . These complexes are part of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is frequently activated in human cancers . mTORC1 and mTORC2 regulate cell growth, metabolism, proliferation, and survival .

Mode of Action

This compound shows more than 100-fold selectivity for mTOR relative to PI3Kα, PI3Kβ, PI3Kγ, and DNA-PK . It inhibits the phosphorylation of the mTORC1 substrates 4E-BP1 and S6K1, as well as the mTORC2 substrate AKT . This results in the downregulation of phosphor-Akt, phosphor-p70S6k, phosphor-4EBP1, cyclin D1, and cyclin-dependent kinase4 (CDK4) .

Biochemical Pathways

The inhibition of mTORC1 and mTORC2 by this compound affects the PI3K/AKT/mTOR pathway . This pathway integrates both extracellular and intracellular signals and serves as a central regulator of cell metabolism, growth, proliferation, and survival . The inhibition of this pathway by this compound leads to the arrest of the cell cycle in the G0/G1 phase .

Pharmacokinetics

It has been observed that this compound shows concentration-dependent pharmacodynamic effects on the phosphorylation of 4e-bp1 and akt in tumor tissue .

Result of Action

This compound potently inhibits the proliferation of several rapamycin-sensitive and -insensitive nonengineered and engineered cancer cell lines. It also induces cell death in tumor cell lines with activated PI3K–AKT signaling . In addition, this compound has been observed to inhibit the proliferation of certain cancer cells by arresting the cell cycle in the G0/G1 phase .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For instance, in a study on colon cancer cells, this compound was found to be more effective in inhibiting cell proliferation than rapamycin . .

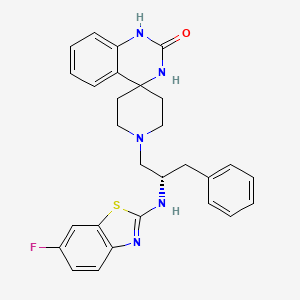

Vorbereitungsmethoden

The synthesis of OSI-027 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired pharmacological properties. The industrial production of this compound typically involves optimization of reaction conditions to maximize yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

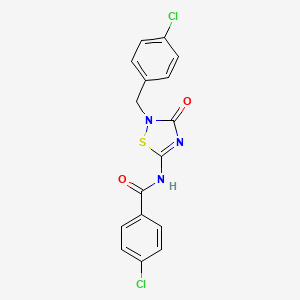

Analyse Chemischer Reaktionen

OSI-027 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des this compound-Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen können verschiedene Substituenten in die this compound-Struktur einführen, was möglicherweise ihre pharmakologischen Eigenschaften verändert.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

OSI-027 ist in seiner Fähigkeit, sowohl mTOR-Komplex 1 als auch mTOR-Komplex 2 zu hemmen, einzigartig, im Gegensatz zu anderen Inhibitoren wie Rapamycin, das in erster Linie mTOR-Komplex 1 angreift. Diese duale Hemmung macht this compound in bestimmten Krebsmodellen effektiver. Ähnliche Verbindungen umfassen:

Rapamycin: Hemmt in erster Linie mTOR-Komplex 1.

Everolimus: Ein weiterer mTOR-Komplex 1-Inhibitor mit ähnlichen Eigenschaften wie Rapamycin.

Temsirolimus: Ein mTOR-Komplex 1-Inhibitor, der in der Krebstherapie eingesetzt wird.

Eigenschaften

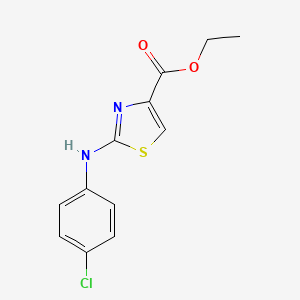

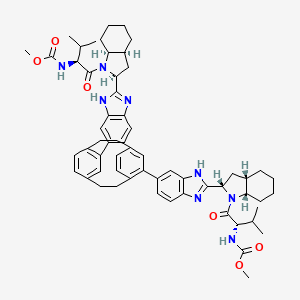

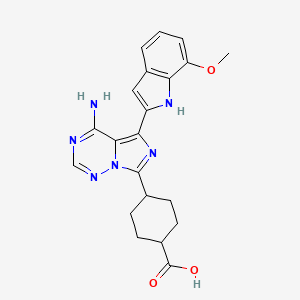

IUPAC Name |

4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROFGZPOBKIAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025951 | |

| Record name | trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936890-98-1 | |

| Record name | OSI-027 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936890981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OSI-027 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12387 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSI-027 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25MKH1SZ0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

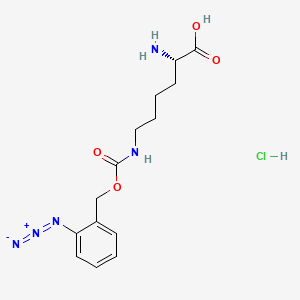

Q1: What is the mechanism of action of OSI-027?

A1: Unlike rapamycin analogs that allosterically inhibit mTORC1, this compound directly targets the catalytic kinase domain of mTOR, inhibiting both mTORC1 and mTORC2. [, , , , , ] This dual inhibition results in more potent suppression of downstream signaling compared to rapamycin. []

Q2: How does this compound affect downstream signaling pathways?

A2: this compound inhibits phosphorylation of key mTORC1 substrates like 4E-BP1 and S6K1, as well as the mTORC2 substrate AKT (at Ser473). [, , , ] This leads to downregulation of cyclin D1, a key protein involved in cell cycle progression, and impacts the translation of other genes crucial for proliferation and survival in various cancer cells. [, , ]

Q3: What is the significance of this compound's dual inhibition of mTORC1 and mTORC2 compared to rapamycin?

A3: Rapamycin primarily inhibits mTORC1, leading to feedback activation of AKT through mTORC2, which can limit its efficacy. [, ] this compound, by inhibiting both complexes, overcomes this feedback mechanism, resulting in more potent antitumor activity. [, , , , ]

Q4: How does this compound affect autophagy in cancer cells?

A4: While both mTORC1 and mTORC2 negatively regulate autophagy, this compound's dual inhibition induces autophagy in various cancer cell lines, including renal cell carcinoma and BCR-ABL-expressing leukemia cells. [, , ] This induction of autophagy can sometimes limit this compound's pro-apoptotic effects. [, ]

Q5: Does this compound affect the epithelial-mesenchymal transition (EMT)?

A5: Research suggests that this compound can induce EMT in pancreatic cancer cells, potentially contributing to drug resistance. [] This effect appears to be mediated by ARK5, and combining ARK5 inhibition with this compound may enhance its efficacy. []

Q6: What are the in vitro effects of this compound on cancer cells?

A6: this compound exhibits potent antiproliferative activity against a broad range of cancer cell lines, including those sensitive and insensitive to rapamycin. [, , , ] It induces cell cycle arrest, primarily in the G0/G1 phase, and apoptosis in various cancer cell lines. [, , , , , , ]

Q7: What are the in vivo effects of this compound in preclinical cancer models?

A7: this compound demonstrates robust antitumor activity in xenograft models of various cancers, including breast, colon, pancreatic, and lung cancers. [, , , , , ] It significantly reduces tumor growth and improves survival in these models. [, , , , ]

Q8: Has this compound shown any benefit in combination with other anticancer agents?

A8: Preclinical studies indicate that this compound synergizes with various chemotherapeutic agents, such as gemcitabine, doxorubicin, and oxaliplatin, enhancing their efficacy in different cancer models. [, , , , ] It also demonstrates synergy with EGFR inhibitors like erlotinib and cetuximab in head and neck cancer models. []

Q9: What is the current clinical development status of this compound?

A10: this compound has been evaluated in Phase I clinical trials for solid tumors and lymphoma. [, ] These trials aimed to assess its safety, pharmacokinetics, pharmacodynamics, and maximum tolerated dose. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.